2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
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Overview
Description
2-Bromo-3-benzyloxy-4-methoxybenzoic acid is an organic compound with the molecular formula C15H13BrO4 It is a derivative of benzoic acid, featuring bromine, benzyloxy, and methoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid typically involves multiple steps. One common method starts with the bromination of 3-benzyloxy-4-methoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-benzyloxy-4-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where palladium catalysts are used.
Oxidation and Reduction: The benzyloxy and methoxy groups can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation reactions can produce carboxylic acids or aldehydes .
Scientific Research Applications
2-Bromo-3-benzyloxy-4-methoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations catalyzed by various reagents. In biological systems, its interactions with molecular targets such as enzymes or receptors are studied to understand its effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxybenzoic acid: Similar structure but lacks the benzyloxy group.
3-Bromo-4-methoxybenzoic acid: Similar structure but with different substitution pattern.
Uniqueness
2-Bromo-3-benzyloxy-4-methoxybenzoic acid is unique due to the presence of both benzyloxy and methoxy groups, which can influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
2-bromo-4-methoxy-3-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-12-8-7-11(15(17)18)13(16)14(12)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQPGCQOYAYWKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)Br)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326868 |
Source
|
Record name | 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135586-17-3 |
Source
|
Record name | 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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